molecular formula C16H20N2OS B2869807 N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 865544-74-7

N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2869807
CAS No.: 865544-74-7
M. Wt: 288.41
InChI Key: OJJYJOJEHNZXBQ-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic benzothiazole derivative offered as a high-purity chemical reagent for research and development purposes. This compound is structurally characterized by a benzothiazole core, a common pharmacophore in medicinal chemistry, linked to a cyclohexanecarboxamide group via an ethylidene bridge. Benzothiazole scaffolds are of significant interest in scientific research due to their diverse biological activities. Literature indicates that benzothiazole derivatives are frequently investigated for their potential as kinase inhibitors and protease inhibitors, making them valuable chemical tools in hit-to-lead optimization campaigns and mechanistic studies. Specifically, similar compounds have been explored as modulators of targets like FRK (Fyn-related kinase) for pain research and as inhibitors of serine proteases such as mast cell tryptase and chymase, which are implicated in inflammatory and allergic conditions. The mechanism of action for protease inhibitors in this class often involves reversible covalent interaction with the active site serine residue through electrophilic functional groups. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-18-13-10-6-7-11-14(13)20-16(18)17-15(19)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJYJOJEHNZXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the reaction of 3-ethyl-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with various nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and catalysts like triethylamine . Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

    Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The benzothiazole moiety plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(6-Acetamido-3-allyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexanecarboxamide (C₁₉H₂₃N₃O₂S)
  • Key Differences : Incorporates an acetamido (-NHCOCH₃) group at the 6-position and an allyl (CH₂CH=CH₂) substituent at the 3-position.
  • The allyl group introduces unsaturation, which may influence reactivity or conformational flexibility .
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
  • Key Differences : Substituted with a methoxybenzenesulfonamide group instead of cyclohexanecarboxamide.
  • Impact : The sulfonamide group participates in strong hydrogen bonds (N–H···N/O), stabilizing crystal packing via R₂²(8) motifs. The methoxy group contributes to π-π stacking interactions (3.433 Å), enhancing crystallinity. Such interactions are critical for solid-state stability but may reduce bioavailability compared to carboxamide derivatives .
Benzothiophene-2-carboxamide Derivatives (e.g., N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide)
  • Key Differences : Replaces benzothiazole with benzothiophene and includes trifluorophenyl/isopropyl groups.
  • Impact : The trifluorophenyl group enhances metabolic stability and lipophilicity, while the benzothiophene core alters electronic properties. Such modifications are leveraged in antiparasitic applications (e.g., heartworm treatment) .

Insights :

  • The cyclohexanecarboxamide group (common in the target compound and ’s antituberculosis agent) may contribute to target binding via hydrophobic interactions or conformational restriction.

Physical and Crystallographic Properties

Property Target Compound 4-Methoxy-N-[6-methyl...] N-(6-Acetamido-3-allyl...)
Molecular Weight Not reported 378.41 g/mol 357.47 g/mol
Crystal System Unknown Monoclinic (P2₁/c) Not reported
Hydrogen Bonding Likely moderate Strong (N–H···N, C–H···O) Moderate (amide groups)
π-π Interactions Possible 3.954 Å (offset stacking) Not reported

Analysis :

  • The target compound’s ethyl and cyclohexane groups may promote lipophilicity, reducing crystallinity compared to ’s sulfonamide.
  • Missing crystallographic data for the target compound highlights a research gap; tools like SHELXL or ORTEP-3 could be employed for further analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.